Acetamide, N-methyl-N-(triethylsilyl)-

Übersicht

Beschreibung

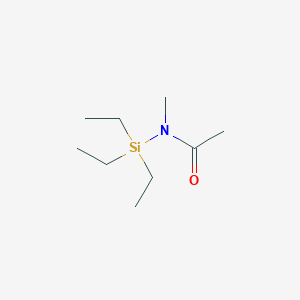

Acetamide, N-methyl-N-(triethylsilyl)-, also known as N-Methyl-N-(triethylsilyl)acetamide, is an organosilicon compound with the molecular formula C6H15NOSi and a molecular weight of 145.27 g/mol . This compound is a clear light yellow liquid that is moisture-sensitive and has a distinct ammonia-like odor . It is commonly used in organic synthesis as a derivatizing agent for gas chromatography (GC) and mass spectrometry (MS) applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetamide, N-methyl-N-(triethylsilyl)- can be synthesized through the reaction of N-methylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction proceeds as follows:

MeC(O)NH2+2SiMe3Cl+2Et3N→MeC(OSiMe3)NSiMe3+2Et3NHCl

This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

In industrial settings, the production of Acetamide, N-methyl-N-(triethylsilyl)- involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-methyl-N-(triethylsilyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can react with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.

Oxidation and Reduction: The compound is relatively stable but can undergo oxidation under specific conditions.

Common Reagents and Conditions

Trimethylsilyl Chloride: Used in the synthesis of the compound.

Triethylamine: Acts as a base in the reaction.

Alcohols: React with the compound to form trimethylsilyl ethers.

Major Products Formed

Trimethylsilyl Ethers: Formed from the reaction with alcohols.

Acetamide: A byproduct of the substitution reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-methyl-N-(triethylsilyl)- is widely used in scientific research due to its versatility as a derivatizing agent. Some of its applications include:

Gas Chromatography and Mass Spectrometry: Used to increase the volatility of analytes for better separation and detection.

Organic Synthesis: Acts as a reagent in various organic reactions, including N-methylation and substitution reactions.

Pharmaceutical Research: Utilized as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies: Employed in the characterization of biomolecules and metabolites.

Wirkmechanismus

The mechanism of action of Acetamide, N-methyl-N-(triethylsilyl)- involves the formation of trimethylsilyl derivatives. The compound reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form stable trimethylsilyl derivatives, which are more volatile and suitable for analysis by gas chromatography and mass spectrometry . This derivatization process enhances the detection and quantification of analytes in complex mixtures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methyl-N-(trimethylsilyl)acetamide: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Used as a silylating reagent with a trifluoroacetamide group.

Uniqueness

Acetamide, N-methyl-N-(triethylsilyl)- is unique due to its triethylsilyl group, which provides different steric and electronic properties compared to its trimethylsilyl counterparts. This can influence its reactivity and the stability of the derivatives formed .

Biologische Aktivität

Acetamide, N-methyl-N-(triethylsilyl)-, a compound with the CAS number 23138-74-1, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Acetamide, N-methyl-N-(triethylsilyl)-

Chemical Structure and Properties:

- IUPAC Name: Acetamide, N-methyl-N-(triethylsilyl)-

- Molecular Formula: CHNOSi

- Molecular Weight: 201.37 g/mol

- CAS Number: 23138-74-1

This compound features a triethylsilyl group which enhances its lipophilicity, potentially impacting its biological interactions.

The biological activity of acetamides often involves their interaction with specific molecular targets, including enzymes and receptors. For instance, research indicates that certain acetamide derivatives can inhibit butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease (AD) .

Key Mechanisms:

- Enzyme Inhibition: Compounds with acetamide structures have been shown to inhibit BChE effectively. For example, in a study evaluating various substituted acetamides, several derivatives exhibited IC values below 50 μM against BChE .

- Antiproliferative Activity: Acetamide derivatives have demonstrated antiproliferative effects against cancer cell lines. Notably, a derivative was identified as a potent inhibitor of heme oxygenase-1 (HO-1), which plays a role in cancer progression .

Structure-Activity Relationship (SAR)

The SAR analysis of acetamides reveals that modifications to the core structure significantly influence their biological activity.

Findings from SAR Studies:

- Substituent Effects: Bulky lipophilic groups enhance activity. For example, meta-substitutions with electron-withdrawing groups have been associated with improved antimicrobial properties .

- Moiety Influence: The presence of piperidine or piperazine moieties in acetamide derivatives tends to favor biological activity against gram-positive and gram-negative bacteria .

Study 1: Inhibition of BChE

A series of new substituted acetamide derivatives were synthesized and evaluated for their ability to inhibit BChE. The most potent compound exhibited an IC value of 3.94 μM, indicating significant potential for treating Alzheimer's disease .

| Compound | IC (μM) | Activity Level |

|---|---|---|

| 8c | 3.94 ± 0.16 | Moderate |

| 8d | 19.60 ± 0.21 | Moderate |

Study 2: Antiproliferative Activity Against Cancer Cells

In another investigation focused on HO-1 inhibitors, several acetamide derivatives were screened for their antiproliferative activity against U87MG glioblastoma cells. Compound 7l showed promising results in inhibiting cell invasion and proliferation .

| Compound | HO-1 IC (μM) | Cancer Cell Line |

|---|---|---|

| 7l | ≤8 | U87MG |

Eigenschaften

IUPAC Name |

N-methyl-N-triethylsilylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NOSi/c1-6-12(7-2,8-3)10(5)9(4)11/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXVXHCJTXCTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)N(C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30782089 | |

| Record name | N-Methyl-N-(triethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23138-74-1 | |

| Record name | N-Methyl-N-(triethylsilyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30782089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.